molecular formula C22H16BrClN2O3 B15002552 5-[(4-Bromophenoxy)methyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

5-[(4-Bromophenoxy)methyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

Cat. No.: B15002552
M. Wt: 471.7 g/mol
InChI Key: QZTMMGYSKWQPJF-UHFFFAOYSA-N
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Description

5-[(4-BROMOPHENOXY)METHYL]-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromophenoxy and chlorophenylmethoxy groups attached to the oxadiazole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMOPHENOXY)METHYL]-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Bromophenoxy and Chlorophenylmethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using bromophenol and chlorophenylmethanol, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMOPHENOXY)METHYL]-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-BROMOPHENOXY)METHYL]-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(4-BROMOPHENOXY)METHYL]-3-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE lies in its specific combination of functional groups and the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16BrClN2O3

Molecular Weight

471.7 g/mol

IUPAC Name

5-[(4-bromophenoxy)methyl]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H16BrClN2O3/c23-17-7-11-19(12-8-17)28-14-21-25-22(26-29-21)15-5-9-18(10-6-15)27-13-16-3-1-2-4-20(16)24/h1-12H,13-14H2

InChI Key

QZTMMGYSKWQPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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